molecular formula C17H23NO B14603918 N-cyclohexyl-3-methyl-4-phenylbut-3-enamide CAS No. 58458-53-0

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide

Cat. No.: B14603918
CAS No.: 58458-53-0
M. Wt: 257.37 g/mol
InChI Key: FUWUVSZMCJVUAN-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide is an organic compound with the molecular formula C17H23NO It is characterized by a cyclohexyl group, a phenyl group, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methyl-4-phenylbut-3-enamide typically involves the reaction of cyclohexylamine with 3-methyl-4-phenylbut-3-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methyl-4-phenylbut-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-methylbutanamide
  • N-cyclohexyl-4-phenylbutanamide
  • N-cyclohexyl-3-phenylbut-3-enamide

Uniqueness

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide is unique due to the presence of both a cyclohexyl group and a phenyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

58458-53-0

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-cyclohexyl-3-methyl-4-phenylbut-3-enamide

InChI

InChI=1S/C17H23NO/c1-14(12-15-8-4-2-5-9-15)13-17(19)18-16-10-6-3-7-11-16/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3,(H,18,19)

InChI Key

FUWUVSZMCJVUAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)NC2CCCCC2

Origin of Product

United States

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